1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide; tetrabutylammonium ion
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Overview
Description
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide; tetrabutylammonium ion is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its strong electron-withdrawing capabilities, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide typically involves the reaction of trifluoromethanesulfonyl chloride with amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like potassium hydride and nucleophiles such as amines. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving 1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted amides .
Scientific Research Applications
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is employed in the development of new materials with unique electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug development due to its ability to modify biological molecules.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares similar electron-withdrawing properties and is used in similar applications.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another compound with strong electron-withdrawing capabilities, used in organic synthesis.
Uniqueness
1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide is unique due to its specific combination of trifluoromethanesulfonyl groups and its ability to participate in a wide range of chemical reactions. Its versatility and effectiveness in various applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H37F6N2O4S2+ |
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Molecular Weight |
523.6 g/mol |
IUPAC Name |
tetrabutylazanium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C16H36N.C2HF6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;9H/q+1; |
InChI Key |
MKKYHYCRHQFGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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